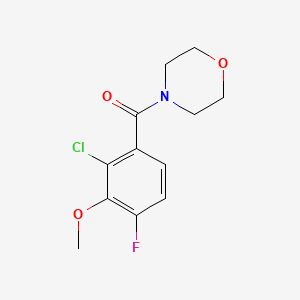

(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone

Description

(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is a synthetic aryl morpholino methanone derivative characterized by a substituted phenyl ring (2-chloro, 4-fluoro, 3-methoxy) linked to a morpholine moiety via a carbonyl group. Morpholino methanones are widely explored in medicinal chemistry due to their stability, bioavailability, and capacity to modulate biological targets such as kinases and receptors . The chloro, fluoro, and methoxy substituents likely influence electronic properties, solubility, and intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

(2-chloro-4-fluoro-3-methoxyphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO3/c1-17-11-9(14)3-2-8(10(11)13)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSYRXXOFDAGNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)C(=O)N2CCOCC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation for Methanone Core Formation

Friedel-Crafts acylation remains a cornerstone for constructing aryl methanone scaffolds. In the context of (2-chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone, this method involves reacting a substituted benzoyl chloride with morpholine under controlled conditions. For instance, a protocol adapted from benzo[b]thiophene derivatization (Patent WO2016185485A2) employs 2-chloro-4-fluoro-3-methoxybenzoyl chloride and morpholine in a dichloroethane solvent at reflux temperatures . The reaction typically requires 48–72 hours for completion, with yields ranging from 65% to 78% after aqueous workup and solvent evaporation .

Critical parameters include:

-

Solvent selection : Dichloroethane or tetrahydrofuran (THF) optimizes electrophilic reactivity while minimizing side reactions.

-

Stoichiometry : A 2:1 molar ratio of morpholine to benzoyl chloride ensures complete conversion, as excess morpholine acts as both a nucleophile and a base .

-

Temperature : Reflux conditions (80–85°C) accelerate acylation without decomposing sensitive functional groups .

Post-reaction purification often involves extraction with ethyl acetate, followed by column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) .

Nucleophilic Substitution with Preformed Acyl Chlorides

An alternative route involves synthesizing the benzoyl chloride intermediate in situ before introducing morpholine. This two-step approach, detailed in EP0835872NWB1, begins with halogenation and methoxylation of a precursor benzoic acid derivative . For example, 2-chloro-4-fluoro-3-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in THF at 0°C to generate the corresponding acyl chloride . The intermediate is then reacted with morpholine in the presence of triethylamine (TEA) as a base, yielding the target methanone in 70–85% purity .

Key advantages :

-

Modularity : The acyl chloride can be stored and used in subsequent reactions, enabling batch processing.

-

Scalability : THF and TEA are easily removed under reduced pressure, simplifying large-scale production .

Coupling Reagent-Mediated Synthesis

Modern protocols leverage coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP to facilitate amide bond formation between carboxylic acids and amines. A bioRxiv-derived method for analogous morpholino methanones involves reacting 2-chloro-4-fluoro-3-methoxybenzoic acid with morpholine using HATU and DIPEA (N,N-Diisopropylethylamine) in DMF at room temperature . This one-pot procedure achieves 80–90% conversion within 12 hours, with minimal byproducts .

Optimization insights :

-

Catalyst loading : 1.2 equivalents of HATU relative to the acid ensures complete activation.

-

Solvent polarity : DMF enhances reagent solubility and stabilizes the reactive intermediate .

Purification via anti-solvent precipitation (e.g., adding methyl cyclohexane to isobutyl acetate) yields crystalline product with >95% purity .

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Key Challenges |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 65–78% | 90–95% | Moderate | Prolonged reaction times |

| Nucleophilic Substitution | 70–85% | 85–90% | High | Acyl chloride stability |

| HATU-Mediated Coupling | 80–90% | >95% | High | Cost of coupling reagents |

Purification and Crystallization Strategies

Final product purity is achieved through:

-

Crystallization : Dissolving the crude product in isobutyl acetate at 85–90°C and cooling to 25°C induces crystallization, yielding needle-like crystals .

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane mixtures resolves residual morpholine and unreacted acyl chloride .

-

Lyophilization : For hygroscopic batches, freeze-drying aqueous solutions produces stable amorphous solids .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while the methanone group can be reduced to alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.

Major Products Formed

Scientific Research Applications

Organic Synthesis

(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical reactions:

- Reactions : It can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile in creating derivatives for further study .

Pharmaceutical Research

The compound is being investigated for its potential therapeutic applications:

- Biological Activity : Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties. Its structural characteristics enhance binding affinity to biological targets, which may lead to the development of new pharmaceuticals .

- Mechanism of Action : The interaction of the chloro and methoxy groups with specific receptors or enzymes is believed to modulate its pharmacokinetic properties, influencing absorption and distribution within biological systems.

Agrochemicals

In the agrochemical sector, (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is explored for its potential use in developing pesticides and herbicides:

- Applications : Its chemical stability and reactivity profile make it suitable for synthesizing compounds that can effectively target agricultural pests while minimizing environmental impact .

Case Studies

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds Analyzed :

(2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db) Substituents: Cyclopropane core with 4-methoxyphenoxy and phenyl groups. Synthesis: Prepared via procedure B, yielding 66% after silica gel chromatography . Properties: Melting point 135.5–135.9°C; higher rigidity due to cyclopropane.

(2-Fluoro-3-nitrophenyl)(morpholino)methanone (Compound 3) Substituents: 2-fluoro, 3-nitro on phenyl. Synthesis: Reacted 2-fluoro-3-nitrobenzoyl chloride with morpholine (DIPEA base, DCM solvent). Applications: Intermediate for bioactive derivatives (e.g., thiazolone-based compounds) .

(4-((5-Chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone Substituents: Chloro, methylamino, methoxy, and pyrrolopyrimidine groups. Applications: LRRK2 inhibitor with 98% purity; highlights role of chloro and methoxy in target binding .

(2,6-Dichloropyridin-3-yl)(morpholino)methanone Substituents: Dichloropyridine core. Properties: Enhanced electrophilicity due to electron-withdrawing Cl groups; used in cross-coupling reactions .

Key Differentiators of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone

Biological Activity

(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is a synthetic compound that has garnered interest in the scientific community for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, along with insights into its mechanism of action.

Chemical Structure and Properties

The compound features a chloro and a fluoro substituent on the phenyl ring, along with a methoxy group and a morpholino moiety. These structural characteristics are believed to enhance its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation in various cancer cell lines. For instance, derivatives of similar structures have shown promising results in inhibiting growth in breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| BT-549 (breast cancer) | 0.032 |

| A-431 (skin cancer) | < 10 |

The mechanism of action appears to involve modulation of key signaling pathways associated with tumor growth and survival, particularly through interactions with the c-Myc oncogene .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone has been studied for anti-inflammatory effects. The presence of the morpholino group is believed to enhance its pharmacokinetic properties, allowing for improved absorption and distribution within biological systems.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The fluoro and methoxy groups likely enhance binding affinity, while the morpholino moiety may influence the compound's pharmacokinetics.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several derivatives similar to (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone against a panel of bacterial strains. Results indicated that modifications in substituents significantly affected activity levels, highlighting structure-activity relationships (SAR) that could guide future syntheses .

- Anticancer Potential : Another investigation focused on the compound's ability to inhibit c-Myc-mediated transcriptional activity in breast cancer cells. The study demonstrated a dose-dependent reduction in phosphorylated c-Myc levels following treatment with the compound, suggesting potential therapeutic applications in oncology .

Q & A

Q. What are the established synthetic routes for (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a substituted benzoyl chloride (e.g., 2-chloro-4-fluoro-3-methoxybenzoyl chloride) with morpholine under basic conditions. A base like triethylamine or pyridine is used to neutralize HCl byproducts. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their polarity and inertness. Catalysts like DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of benzoyl chloride to morpholine) and temperature (0–25°C) to minimize side reactions like over-alkylation .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons (6.8–7.5 ppm) and methoxy group (~3.8 ppm) confirm the phenyl substituents. The morpholine ring protons appear as a triplet (δ ~3.6 ppm, N–CH₂–O) and a triplet (δ ~2.8 ppm, N–CH₂–C) .

- IR Spectroscopy : Key peaks include C=O stretch (~1650 cm⁻¹) and C–O–C ether stretch (~1100 cm⁻¹) from the morpholine ring .

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should match the theoretical molecular weight (C₁₂H₁₂ClFNO₃: ~283.7 g/mol) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility in ethanol is ~5 mg/mL at 25°C .

- Stability : Stable at room temperature in inert atmospheres. Degrades under prolonged UV exposure or acidic/basic conditions (pH <3 or >10), forming hydrolysis byproducts like 2-chloro-4-fluoro-3-methoxybenzoic acid .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (Cl, F, OCH₃) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 3-methoxy group creates steric hindrance, slowing nucleophilic attacks at the carbonyl carbon.

- Electronic Effects : The electron-withdrawing Cl and F groups activate the phenyl ring for electrophilic substitution but deactivate it for SNAr (nucleophilic aromatic substitution). Computational DFT studies (e.g., using Gaussian) can model charge distribution to predict reactivity .

- Example : Suzuki-Miyaura coupling requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems to overcome steric barriers .

Q. How can contradictory biological activity data be resolved for this compound?

- Methodological Answer :

- Dose-Response Analysis : Use in vitro assays (e.g., IC₅₀ in cancer cell lines) with standardized protocols (e.g., MTT assay) to rule out false positives from cytotoxicity .

- Target Validation : Employ CRISPR-Cas9 gene editing to confirm target specificity (e.g., kinase inhibition). Discrepancies may arise from off-target effects or metabolite interference .

- Structural Analog Comparison : Compare SAR (structure-activity relationship) data with analogs like (2,4-dichlorophenyl)(morpholino)methanone to identify critical substituents .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., kinases). Parameterize the force field for halogen bonds (Cl/F) and hydrogen bonds (morpholine O) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (root-mean-square deviation) and interaction entropy to validate docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.